2-(Ethylamino)-5-methylbenzoic acid
Overview
Description
The compound "2-(Ethylamino)-5-methylbenzoic acid" is not directly studied in the provided papers. However, similar compounds with related functional groups and structures have been investigated. For instance, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate has been synthesized and identified as a potent acetylcholinesterase inhibitor, which could be a lead compound for Alzheimer's disease treatment . Another related compound, cis-2[(N-propionyl-N-ethylamino)-3-(2',5'-dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydrobenzofuran, has had its molecular structure determined by X-ray diffraction and NMR methods . These studies provide insights into the chemical behavior and potential applications of compounds structurally related to "this compound".
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that may include condensation, hydrogenation, and oxidation reactions. For example, the synthesis of a compound designed for the treatment of hyperproliferative disorders involved a six-step process starting with commercially available precursors . Another study reported the synthesis of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles from 2-aminobenzohydrazides and Schiff bases, followed by oxidation . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been analyzed using various techniques. The molecular structure of one such compound was determined using X-ray diffraction, which provided detailed information about the conformation and stereoisomers . Additionally, DFT quantum chemical calculations have been used to determine the optimized geometrical parameters and vibrational wavenumbers of ethyl 4-aminobenzoate . These techniques could be applied to "this compound" to gain a comprehensive understanding of its molecular structure.
Chemical Reactions Analysis
The chemical reactions involving related compounds have been explored in the context of their potential pharmaceutical applications. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases led to the formation of compounds with potential biological activity . The study of these reactions provides valuable information on the reactivity of amino and hydrazide groups, which could be relevant to the chemical behavior of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "this compound" have been characterized using spectroscopic techniques and computational methods. The FT-IR and FT-Raman spectra, along with DFT calculations, have been used to evaluate the vibrational properties of ethyl 4-aminobenzoate . These studies contribute to a deeper understanding of the electronic properties and molecular interactions that could also be present in "this compound".
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Derivatives : Research has been conducted on the creation of various chemical derivatives of similar compounds, exploring their potential applications. For instance, the synthesis of 1-(2-ethylamino)-2-methylimidazoline and its application as a corrosion inhibitor (J. Cruz et al., 2004).
Applications in Material Science
Chelating Properties : The compound has been studied for its chelating properties with transition metals, leading to potential applications in material science and antimicrobial activities (Govindkumar R. Varde & G. Acharya, 2017).
Synthesis of Quinazolinones : It has been used in the synthesis of 2-substituted 6-Bromomethyl 4(3H)-Quinazolinones, which are intermediates in pharmaceuticals (Cao Sheng et al., 2005).
Biological Activity
Antibacterial Activity : Its derivatives have been explored for their antibacterial activities, showing different levels of inhibition on the growth of bacteria (H. Patel, 2020).
Cytotoxic Activity : Derivatives of similar compounds have demonstrated potent cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (L. Deady et al., 2005).
Solubility and Solvent Effects
Solubility Studies : Research on the solubility of similar amino-methylbenzoic acids in different solvents has provided insights into their purification and application in various solvents (A. Zhu et al., 2019).
Molecular Modeling : Theoretical studies, such as molecular modeling, have been utilized to understand the behavior and interactions of these compounds, potentially guiding their practical applications (I. Nassar et al., 2015).
properties
IUPAC Name |
2-(ethylamino)-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11-9-5-4-7(2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEOAXDWSOBKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500882 | |
Record name | 2-(Ethylamino)-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54675-17-1 | |
Record name | 2-(Ethylamino)-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54675-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylamino)-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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